2-Methyl-1,2-dihydrophthalazine
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Overview
Description
2-Methyl-1,2-dihydrophthalazine is a heterocyclic compound that belongs to the phthalazine family This compound is characterized by a fused ring system consisting of a benzene ring and a diazine ring, with a methyl group attached to the second carbon of the diazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2-dihydrophthalazine typically involves the reaction of phthalic anhydride with hydrazine hydrate, followed by methylation. One common method includes:
Reaction of Phthalic Anhydride with Hydrazine Hydrate: This step forms 1,2-dihydrophthalazine-1,4-dione.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,2-dihydrophthalazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine derivatives.
Reduction: Reduction reactions can yield dihydrophthalazine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation Products: Phthalazine-1,4-dione derivatives.
Reduction Products: Dihydrophthalazine derivatives.
Substitution Products: Various substituted phthalazine derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-1,2-dihydrophthalazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antihypertensive agent due to its structural similarity to known vasodilators.
Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: Studied for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2-dihydrophthalazine in biological systems involves its interaction with specific molecular targets:
Vasodilation: It acts on vascular smooth muscle cells, leading to relaxation and vasodilation, which helps in lowering blood pressure.
Antimicrobial Activity: It disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Phthalazine: The parent compound without the methyl group.
1,2-Dihydrophthalazine: The non-methylated version of the compound.
Phthalazine-1,4-dione: An oxidized derivative of phthalazine.
Uniqueness: 2-Methyl-1,2-dihydrophthalazine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This methyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
36438-99-0 |
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Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-methyl-1H-phthalazine |
InChI |
InChI=1S/C9H10N2/c1-11-7-9-5-3-2-4-8(9)6-10-11/h2-6H,7H2,1H3 |
InChI Key |
YISKQGXPHIESAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC=CC=C2C=N1 |
Origin of Product |
United States |
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